
1-(1,3-Benzothiazol-2-Yl)-2-Fluoroethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-Benzothiazol-2-Yl)-2-Fluoroethanone is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are aromatic heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Benzothiazol-2-Yl)-2-Fluoroethanone can be achieved through several synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with fluoroacetyl chloride under basic conditions. The reaction typically proceeds as follows:
Condensation Reaction: 2-aminobenzenethiol reacts with fluoroacetyl chloride in the presence of a base such as triethylamine to form the desired product.
Cyclization: The intermediate formed undergoes cyclization to yield this compound.
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, green chemistry approaches, such as microwave irradiation and solvent-free conditions, are being explored to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
1-(1,3-Benzothiazol-2-Yl)-2-Fluoroethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the fluorine atom under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted benzothiazole derivatives.
Applications De Recherche Scientifique
1-(1,3-Benzothiazol-2-Yl)-2-Fluoroethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-tubercular agent and other therapeutic applications.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: Benzothiazole derivatives are used in the development of dyes, optical brighteners, and other materials.
Mécanisme D'action
The mechanism of action of 1-(1,3-Benzothiazol-2-Yl)-2-Fluoroethanone involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or proteins, leading to its therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and the structure of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Benzothiazole: The parent compound, which lacks the fluoroethanone group.
2-Aminobenzothiazole: A derivative with an amino group at the 2-position.
2-Mercaptobenzothiazole: A derivative with a thiol group at the 2-position.
Uniqueness
1-(1,3-Benzothiazol-2-Yl)-2-Fluoroethanone is unique due to the presence of the fluoroethanone group, which imparts distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C9H6FNOS |
|---|---|
Poids moléculaire |
195.22 g/mol |
Nom IUPAC |
1-(1,3-benzothiazol-2-yl)-2-fluoroethanone |
InChI |
InChI=1S/C9H6FNOS/c10-5-7(12)9-11-6-3-1-2-4-8(6)13-9/h1-4H,5H2 |
Clé InChI |
JGXPERJVBPARPK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(S2)C(=O)CF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


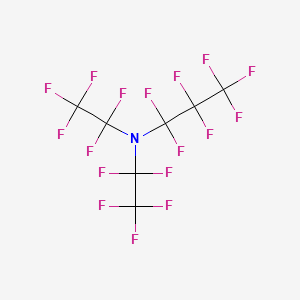

![1-[5-(2-fluorophenyl)-1-(1,2,3,4-tetrahydropyridin-5-ylsulfonyl)pyrrol-3-yl]-N-methylmethanamine](/img/structure/B13425806.png)

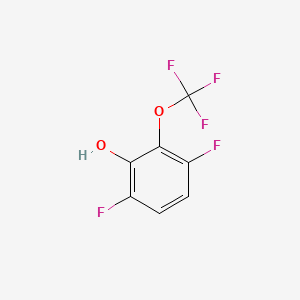
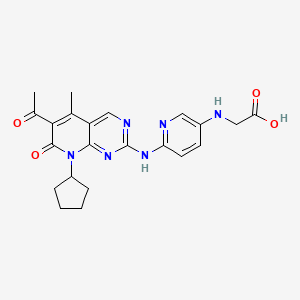


![Benzeneethanamine, alpha-methyl-N-[(pentafluorophenyl)methylene]-](/img/structure/B13425841.png)
![3-Methyl 5-[Methyl(phenylmethyl)amino]ethyl 2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate Dihydrochloride](/img/structure/B13425844.png)
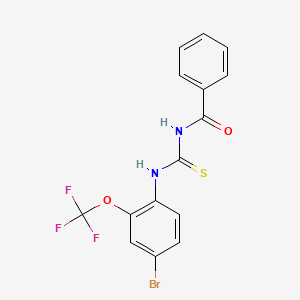
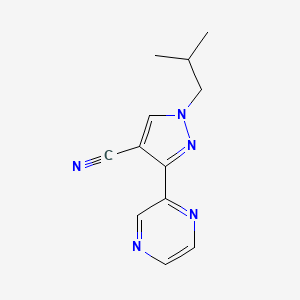
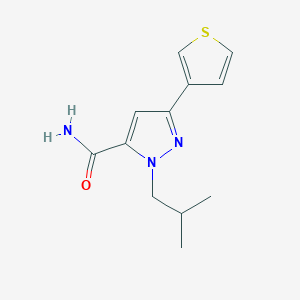
![[8-(2,4-Dioxo-2,3,4,7-tetrahydro-pyrrolo[2,3-d]pyrimidin-1-yl)-octyl]-phosphonic acid](/img/structure/B13425869.png)
